5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide
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Description
5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C15H15BrN2O4S and its molecular weight is 399.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein that plays a crucial role in various cellular processes such as proliferation, differentiation, and cell survival .
Mode of Action
It’s likely that the compound binds to the active site of the kinase, potentially inhibiting its activity and thus affecting the downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with MAPK10 can affect various biochemical pathways. MAPK10 is involved in the JNK signaling pathway, which plays a role in stress response, apoptosis, and inflammatory response . By inhibiting MAPK10, the compound could potentially modulate these pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its potential inhibitory effect on MAPK10, it could potentially modulate cellular responses to stress and inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target
Properties
IUPAC Name |
5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c16-14-8-7-13(22-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-23(18,20)21/h3-8H,1-2,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJVURBQMMGSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.